

Comparative Efficacy of XSJ-10 (JX10) in Acute Ischemic Stroke

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Compound of Interest

Compound Name: XSJ-10

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **XSJ-10** (also known as JX10), a novel investigational drug, with current standard-of-care treatments for acute ischemic stroke (AIS). The information is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of **XSJ-10**. This document summarizes key efficacy and safety data from clinical trials and outlines the experimental protocols employed.

Executive Summary

Acute ischemic stroke is a leading cause of death and disability worldwide.[1] Current treatments, primarily intravenous thrombolysis with agents like alteplase and tenecteplase, and mechanical thrombectomy, are time-sensitive and not all patients are eligible.[2][3] **XSJ-10** is an investigational drug with a dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.[1][4] Clinical trial data suggests that **XSJ-10** may be a safe and effective treatment for AIS, potentially extending the therapeutic window.[5][6]

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety outcomes for **XSJ-10** and its alternatives in the treatment of acute ischemic stroke. The primary efficacy endpoint for many of these trials is the proportion of patients achieving a modified Rankin Scale (mRS) score of 0-1 at 90 days, which indicates no or minimal disability. A key safety endpoint is the incidence of symptomatic intracranial hemorrhage (sICH).

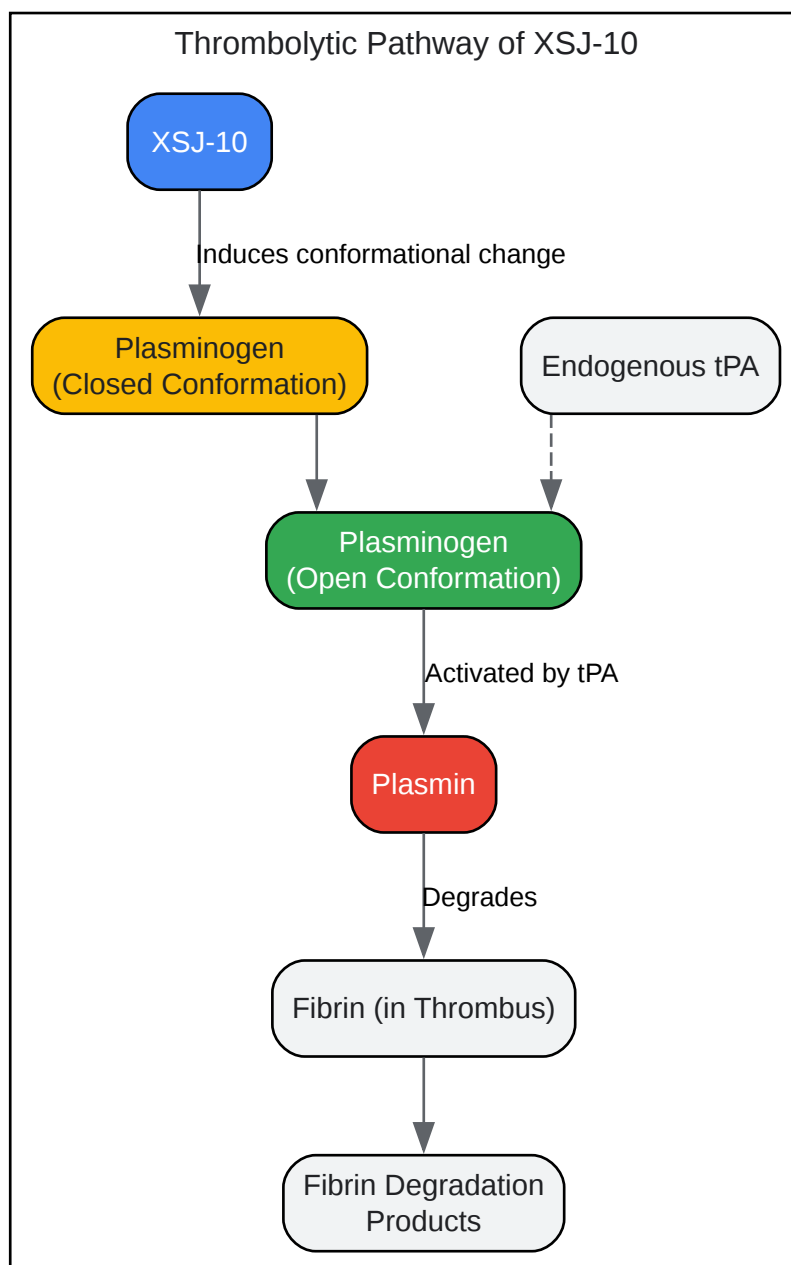
Treatment	Clinical Trial	Patient Population	Time to Treatment	mRS 0-1 at 90 days	Symptomatic Intracranial Hemorrhage (sICH)
XSJ-10 (JX10)	Phase 2a	Patients with AIS ineligible for tPA or thrombectomy	Within 12 hours of last known normal	40.4% (JX10) vs. 18.4% (placebo)[5][7][8]	0% (JX10) vs. 2.6% (placebo)[6][7][8]
Alteplase	ECASS III	Patients with AIS	3-4.5 hours from symptom onset	52.4% (Alteplase) vs. 45.2% (placebo)	2.4% (Alteplase) vs. 0.2% (placebo)
Tenecteplase	TRACE-II	Patients with AIS eligible for thrombolysis	Within 4.5 hours of symptom onset	Similar to alteplase (non-inferiority)	Similar to alteplase
Mechanical Thrombectomy	HERMES meta-analysis	Patients with large vessel occlusion	Up to 6 hours from symptom onset	46% (Thrombectomy) vs. 26.5% (medical therapy)	4.4% (Thrombectomy) vs. 4.3% (medical therapy)

Mechanism of Action

XSJ-10's unique dual mechanism of action targets two key pathological processes in acute ischemic stroke: thrombosis and inflammation.

Thrombolytic Pathway

XSJ-10 promotes the breakdown of blood clots by inducing a conformational change in plasminogen, making it more susceptible to activation by endogenous tissue plasminogen activator (tPA). This leads to the formation of plasmin, which in turn degrades the fibrin matrix of the thrombus.



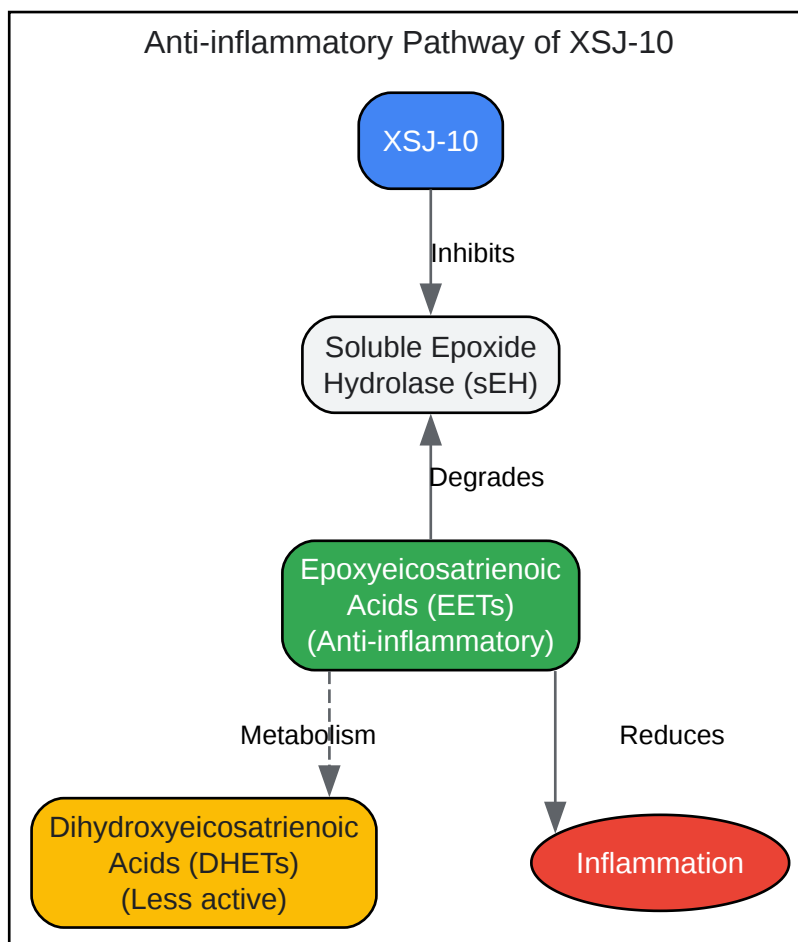
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Thrombolytic mechanism of **XSJ-10**.

Anti-inflammatory Pathway

XSJ-10 also exhibits anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[9] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids

with anti-inflammatory properties. By inhibiting sEH, **XSJ-10** increases the levels of EETs, thereby reducing inflammation in the ischemic brain tissue.



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Anti-inflammatory mechanism of **XSJ-10**.

Experimental Protocols

The following sections detail the methodologies for the key clinical trials cited in this guide.

XSJ-10 (JX10) Phase 2a Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[\[6\]](#)[\[7\]](#)

- Participants: 90 Japanese patients with acute ischemic stroke who were ineligible for treatment with tissue-type plasminogen activator (tPA) or thrombectomy.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Intervention: Single intravenous infusion of **XSJ-10** (at doses of 1, 3, or 6 mg/kg) or placebo administered within 12 hours of the last known normal time.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Primary Endpoint: Incidence of symptomatic intracranial hemorrhage within 24 hours of drug administration.[\[6\]](#)[\[7\]](#)
- Secondary Endpoints: Proportion of patients with an mRS score of 0-1 at day 90, and vessel patency at 24 hours.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Alteplase (ECASS III Trial)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 821 patients with acute ischemic stroke.
- Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo administered 3 to 4.5 hours after the onset of stroke symptoms.
- Primary Endpoint: Disability at 90 days, assessed by the modified Rankin Scale (dichotomized at 0-1 vs. 2-6).
- Safety Endpoint: Incidence of symptomatic intracranial hemorrhage.

Tenecteplase (TRACE-II Trial)

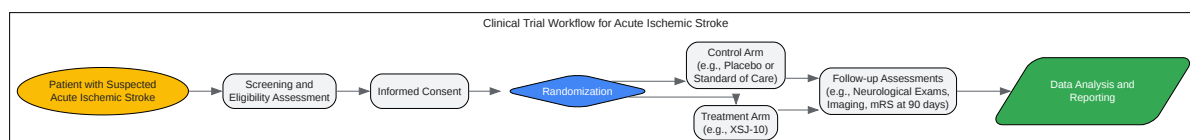
- Study Design: A randomized, open-label, non-inferiority trial.
- Participants: Patients with acute ischemic stroke eligible for thrombolysis.
- Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or alteplase (0.9 mg/kg, maximum 90 mg) administered within 4.5 hours of symptom onset.
- Primary Endpoint: Proportion of patients with an mRS score of 0-1 at 90 days.
- Safety Endpoints: Symptomatic intracranial hemorrhage and 90-day mortality.

Mechanical Thrombectomy (HERMES Meta-analysis)

- Study Design: A meta-analysis of five randomized controlled trials.
- Participants: 1,287 patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation.
- Intervention: Mechanical thrombectomy plus standard medical care versus standard medical care alone. Treatment was initiated within 6 hours of symptom onset.
- Primary Endpoint: Distribution of scores on the modified Rankin Scale at 90 days.
- Safety Endpoint: Symptomatic intracranial hemorrhage.

Experimental Workflow

The typical workflow for a patient enrolled in a clinical trial for acute ischemic stroke is depicted below.



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Generalized clinical trial workflow.

Conclusion

XSJ-10 demonstrates a promising efficacy and safety profile in early-phase clinical trials for acute ischemic stroke. Its dual mechanism of action, targeting both thrombosis and inflammation, represents a novel approach to stroke therapy. The ongoing ORION

registrational trial will provide more definitive data on its role in treating AIS, particularly in patients who present outside the standard time window for current thrombolytic therapies.[1][4] The data presented in this guide suggests that **XSJ-10** has the potential to address a significant unmet medical need in the management of acute ischemic stroke.

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